2,3,4,5,6-Pentafluoro-benzamidine
Overview
Description
It is characterized by the presence of five fluorine atoms attached to a benzamidine core, which imparts distinct chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentafluoro-benzamidine typically involves the reaction of pentafluorobenzaldehyde with ammonia or amines under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, resulting in the formation of the desired benzamidine compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are used to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentafluoro-benzamidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Sodium ethoxide in ethanol is a common reagent for substitution reactions.
Oxidation/Reduction: Various oxidizing and reducing agents can be used, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield ethoxy-substituted derivatives, while oxidation can produce corresponding benzamides .
Scientific Research Applications
2,3,4,5,6-Pentafluoro-benzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in various medical applications.
Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluoro-benzamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may act as a serine protease inhibitor, affecting pathways involved in inflammation and other physiological processes .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorobenzamide: Similar in structure but differs in the functional group attached to the benzene ring.
2,3,4,5,6-Pentafluorobenzaldehyde: Another related compound with an aldehyde group instead of an amidine group.
Uniqueness: 2,3,4,5,6-Pentafluoro-benzamidine is unique due to its specific arrangement of fluorine atoms and the presence of the amidine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3,4,5,6-pentafluorobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5N2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXVRHAXWQPALT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403419 | |
Record name | 2,3,4,5,6-PENTAFLUORO-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885954-06-3 | |
Record name | 2,3,4,5,6-PENTAFLUORO-BENZAMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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